

# Biotin-PEG10-NHS Ester: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Biotin-PEG10-NHS ester*

Cat. No.: *B15145427*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the molecular weight, chemical properties, and applications of **Biotin-PEG10-NHS ester**. This versatile reagent is a cornerstone in bioconjugation, enabling the specific labeling of proteins, antibodies, and other biomolecules for a wide range of applications in research and drug development.

## Core Chemical and Physical Properties

**Biotin-PEG10-NHS ester** is a heterobifunctional crosslinker composed of three key components: a biotin moiety for strong and specific binding to avidin and streptavidin, a hydrophilic 10-unit polyethylene glycol (PEG) spacer to enhance water solubility and minimize steric hindrance, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.

Property	Value	Source(s)
Molecular Weight	852.99 g/mol	[1]
Chemical Formula	C37H64N4O16S	[1]
Appearance	White to off-white oil or solid	
Solubility	Soluble in DMSO and DMF	[2]
Storage Conditions	Store at -20°C, protect from moisture, and store under an inert gas like nitrogen.	[3]
CAS Number	Not readily available for the PEG10 variant. Similar compounds include Biotin-NHS Ester (35013-72-0).	[4][5][6]

## Chemical Reactivity and Applications

The primary utility of **Biotin-PEG10-NHS ester** lies in its amine-reactive NHS ester group. This group reacts specifically and efficiently with primary amines (-NH<sub>2</sub>), such as the side chain of lysine residues or the N-terminus of polypeptides, to form stable amide bonds.[7] This reaction is typically carried out in buffers at a pH of 7.2-8.5.[8][9] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for conjugation.[2]

The hydrophilic PEG spacer not only improves the water solubility of the reagent and the resulting biotinylated molecule but also extends the distance between the biotin and the conjugated molecule.[10] This extended spacer arm reduces steric hindrance, facilitating more efficient binding of the biotin moiety to avidin or streptavidin.

Common applications of **Biotin-PEG10-NHS ester** include:

- Protein and Antibody Labeling: Creating biotinylated probes for immunoassays (e.g., ELISA, Western blotting), immunohistochemistry, and flow cytometry.

- Affinity Purification: Immobilizing biotinylated molecules on avidin/streptavidin-coated supports for the purification of binding partners.
- PROTACs: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11]
- Proximity-Dependent Biotinylation (BioID): Identifying protein-protein interactions within a cellular context.[12]

## Experimental Protocols

### Protocol 1: General Protein Biotinylation

This protocol provides a general procedure for the biotinylation of proteins using Biotin-PEG-NHS esters and can be adapted for **Biotin-PEG10-NHS ester**.

Materials:

- Protein to be biotinylated (1-10 mg/mL)
- **Biotin-PEG10-NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[8]
- Desalting column or dialysis equipment for purification[8]

Procedure:

- Prepare the Protein Solution: Dissolve the protein to be biotinylated in the amine-free buffer at a concentration of 1-10 mg/mL.[8]
- Prepare the Biotinylation Reagent: Immediately before use, dissolve the **Biotin-PEG10-NHS ester** in DMF or DMSO to create a stock solution (e.g., 20 mg/mL).[8] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is critical to prepare this solution fresh and not store it.[2]

- Reaction: Add a 10-20 fold molar excess of the **Biotin-PEG10-NHS ester** stock solution to the protein solution.<sup>[8]</sup> The optimal molar ratio may need to be determined empirically depending on the protein and the desired degree of labeling.
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.<sup>[8]</sup>
- Purification: Remove unreacted **Biotin-PEG10-NHS ester** from the biotinylated protein using a desalting column or by dialysis against an appropriate buffer.<sup>[8]</sup>

## Protocol 2: Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation. The assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which results in a decrease in absorbance at 500 nm.<sup>[13][14]</sup>

Materials:

- Biotinylated protein sample (with free biotin removed)
- HABA/Avidin solution
- Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

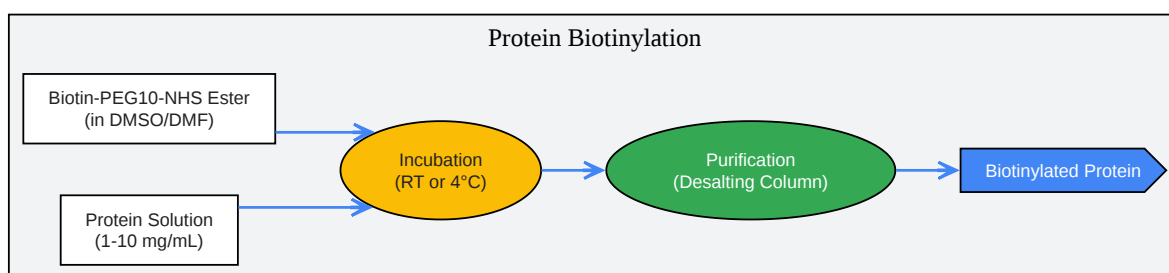
Procedure (Cuvette Format):

- Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.<sup>[15]</sup>
- Sample Measurement: Add 100 µL of the purified biotinylated protein sample to the cuvette. Mix well.<sup>[15]</sup>
- Read Absorbance: Measure the absorbance at 500 nm again after the reading has stabilized.<sup>[15]</sup>

- Calculation: The concentration of biotin can be calculated based on the change in absorbance, using the Beer-Lambert law.[16] The molar ratio of biotin to protein can then be determined.

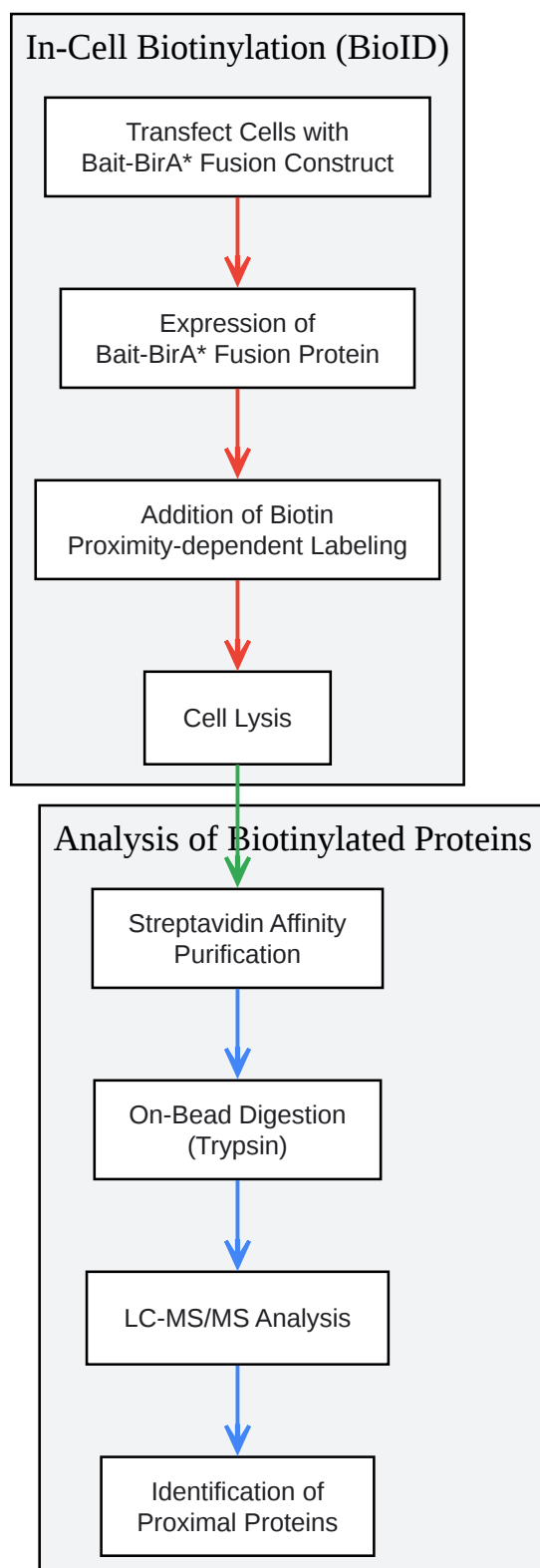
## Mandatory Visualizations

Below are diagrams illustrating key experimental workflows involving biotinylation.



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Caption: A simplified workflow for protein biotinylation.



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Caption: Workflow for Proximity-Dependent Biotinylation (BioID).

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